molecular formula C27H24N2O3 B100448 Z-Phe-betana CAS No. 16876-73-6

Z-Phe-betana

Cat. No.: B100448
CAS No.: 16876-73-6
M. Wt: 424.5 g/mol
InChI Key: QQAFIYNIFLTLLZ-VWLOTQADSA-N
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Description

Z-Phe-betana: is a synthetic compound used primarily in biochemical research. It is a derivative of phenylalanine, an essential amino acid, and is often utilized in studies involving peptide synthesis and enzyme inhibition. The compound’s structure includes a benzyl group attached to the amino acid phenylalanine, which contributes to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-betana typically involves the protection of the amino group of phenylalanine, followed by the introduction of the benzyl group. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Introduction of the Benzyl Group: The protected phenylalanine is then reacted with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the benzyl group.

    Deprotection: The protecting group is removed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Z-Phe-betana can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry: Z-Phe-betana is used in peptide synthesis as a building block for creating complex peptides and proteins. It is also employed in the study of enzyme kinetics and inhibition.

Biology: In biological research, this compound is used to investigate the role of phenylalanine derivatives in metabolic pathways and protein interactions.

Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of enzyme inhibitors for treating diseases such as cancer and neurodegenerative disorders.

Industry: this compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and as a reference standard in analytical chemistry.

Mechanism of Action

Z-Phe-betana exerts its effects by interacting with specific enzymes and proteins. The benzyl group enhances its binding affinity to enzyme active sites, making it a potent inhibitor. The compound can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This mechanism is particularly useful in studying enzyme kinetics and developing enzyme inhibitors.

Comparison with Similar Compounds

    Phenylalanine: The parent amino acid from which Z-Phe-betana is derived.

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    N-Benzylglycine: Another derivative of an amino acid with a benzyl group.

Uniqueness: this compound is unique due to its combination of a benzyl group with phenylalanine, which enhances its binding affinity to enzymes and makes it a valuable tool in biochemical research. Its ability to inhibit specific enzymes sets it apart from other similar compounds, making it particularly useful in the study of enzyme kinetics and the development of therapeutic agents.

Properties

IUPAC Name

benzyl N-[(2S)-1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c30-26(28-24-16-15-22-13-7-8-14-23(22)18-24)25(17-20-9-3-1-4-10-20)29-27(31)32-19-21-11-5-2-6-12-21/h1-16,18,25H,17,19H2,(H,28,30)(H,29,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAFIYNIFLTLLZ-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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